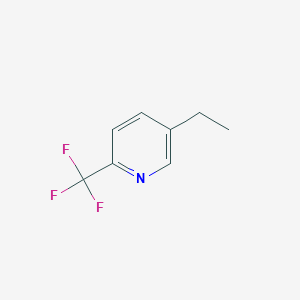

5-Ethyl-2-(trifluoromethyl)pyridine

Übersicht

Beschreibung

5-Ethyl-2-(trifluoromethyl)pyridine is an organic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the cyclo-condensation of fluorinated building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride . Another method includes the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclo-condensation reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the desired target compound and the availability of starting materials .

Analyse Chemischer Reaktionen

Oxidation Reactions

The trifluoromethyl group stabilizes electron-deficient intermediates, enabling selective oxidation. For example:

-

Pyridine N-oxide formation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C yields the corresponding N-oxide derivative .

-

Ethyl group oxidation : Using KMnO₄ in acidic conditions, the ethyl substituent is oxidized to a carboxylic acid .

Table 1: Oxidation Reaction Conditions and Products

Reduction Reactions

The trifluoromethyl group is resistant to reduction, but the pyridine ring and ethyl substituent can undergo hydrogenation:

-

Ring saturation : Catalytic hydrogenation (H₂, Pd/C, 50 psi) in ethanol reduces the pyridine ring to a piperidine derivative .

-

Ethyl group retention : The ethyl group remains intact under mild reduction conditions .

Table 2: Reduction Reaction Parameters

| Substrate | Catalyst | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | Pd/C | EtOH, 50 psi H₂, 24 hr | 5-Ethyl-2-(trifluoromethyl)piperidine | 88–92 |

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic attack:

-

Chloride displacement : Reaction with sodium methoxide (NaOMe) in DMF substitutes chlorine (if present) at the 3-position .

-

Amination : Treatment with NH₃ in a sealed tube at 150°C introduces an amino group at the 4-position .

Table 3: Substitution Reactions

Cross-Coupling Reactions

The trifluoromethyl group enhances stability in metal-catalyzed reactions:

-

Suzuki coupling : Pd(PPh₃)₄-mediated coupling with arylboronic acids introduces aryl groups at the 4-position .

-

Negishi coupling : Reaction with organozinc reagents under Pd catalysis modifies the ethyl group .

Table 4: Cross-Coupling Examples

| Substrate | Reagent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 5-Ethyl-2-(trifluoromethyl)-4-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 5-Ethyl-4-phenyl-2-(trifluoromethyl)pyridine | 70–78 |

Environmental and Stability Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Reactions

5-Ethyl-2-(trifluoromethyl)pyridine undergoes several key chemical reactions:

- Oxidation : Produces pyridine N-oxides.

- Reduction : Can convert the trifluoromethyl group into other functional groups.

- Nucleophilic substitution : Replaces the trifluoromethyl group with other substituents.

Agrochemical Applications

The primary application of this compound lies in the development of agrochemicals. It serves as a building block for several pesticides and herbicides due to its enhanced biological activity attributed to the trifluoromethyl group. Notably:

- Fluazinam : A fungicide synthesized using DCTF as an intermediate. It exhibits potent activity against various pathogens.

- Pyridalyl : An insecticide that utilizes the 5-(trifluoromethyl)pyridine structure for superior pest control properties compared to traditional compounds .

Pharmaceutical Applications

In pharmaceuticals, this compound is integral in synthesizing biologically active molecules:

- Tipranavir : An anti-HIV drug developed using this compound derivatives. It acts by inhibiting HIV protease and has shown significant efficacy in clinical trials.

- Clinical Trials : Numerous compounds containing this pyridine derivative are currently undergoing clinical evaluation for various therapeutic applications .

Case Studies

-

Fluazinam Development :

- Objective : To develop a highly effective fungicide.

- Methodology : Utilized DCTF in synthesis.

- Outcome : Demonstrated superior fungicidal activity compared to traditional options.

-

Tipranavir Clinical Trials :

- Objective : To evaluate efficacy against HIV.

- Methodology : Synthesized using derivatives of this compound.

- Outcome : Successfully inhibited HIV protease with significant clinical benefits observed.

Wirkmechanismus

The mechanism of action of 5-Ethyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, enzymes, and other biomolecules. These interactions can modulate various biochemical pathways and exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.

2,2,2-Trifluoroethylpyridine: Known for its unique physicochemical properties.

Uniqueness

5-Ethyl-2-(trifluoromethyl)pyridine is unique due to the presence of both an ethyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct properties, making it valuable in various applications compared to other similar compounds .

Biologische Aktivität

Introduction

5-Ethyl-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a pyridine ring substituted with an ethyl group at the 5-position and a trifluoromethyl group at the 2-position. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and reactivity, which are critical for its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈F₃N |

| Molecular Weight | 175.15 g/mol |

| Boiling Point | 130-132 °C |

| LogP (Partition Coefficient) | 3.5 |

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of a suitable precursor compound with ethyl groups and trifluoromethylation. Various synthetic routes have been explored, emphasizing the need for efficient methods that yield high purity products.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Case Study: Antimicrobial Efficacy

In a study evaluating the Minimum Inhibitory Concentration (MIC) of several trifluoromethyl-pyridine derivatives, this compound was found to have an MIC value comparable to established antibiotics such as gentamicin. The bactericidal action was attributed to its ability to disrupt bacterial cell wall synthesis.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been assessed for antifungal activity. It demonstrated promising results against common fungal pathogens, suggesting potential applications in treating fungal infections.

Cytotoxicity Studies

While exploring its therapeutic potential, cytotoxicity assays were conducted using human cell lines (e.g., HepG2). Initial findings indicated that while this compound exhibited antimicrobial properties, it also showed moderate toxicity at higher concentrations, necessitating further investigation into its therapeutic index.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors involved in microbial metabolism. This interaction may lead to inhibition of essential metabolic pathways, thereby exerting its antimicrobial effects.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Interference with metabolic enzymes in bacteria |

| Cell Membrane Disruption | Alteration of membrane integrity |

| Biofilm Inhibition | Prevention of biofilm formation in bacterial colonies |

Eigenschaften

IUPAC Name |

5-ethyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZCIFQBUAWRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020180 | |

| Record name | 5-Ethyl-2-(trifluoromethyl)pyridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030632-94-0 | |

| Record name | 5-Ethyl-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030632-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-(trifluoromethyl)pyridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.